(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
CAS No.: 210223-32-8
Cat. No.: VC0043604
Molecular Formula: C₆H₁₄ClNO₄
Molecular Weight: 199.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210223-32-8 |
|---|---|
| Molecular Formula | C₆H₁₄ClNO₄ |
| Molecular Weight | 199.63 |
| IUPAC Name | (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |
| SMILES | C1C(C(C(C(N1)CO)O)O)O.Cl |
Introduction
Chemical Structure and Properties
The compound (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride belongs to the class of iminosugars, which are sugar mimetics where the ring oxygen is replaced by nitrogen. This structural modification gives these compounds unique biological properties, particularly in their interactions with glycosidase enzymes. The specific stereochemistry at positions 2, 3, 4, and 5 is critical for its biological activity and determines its specific binding characteristics to target enzymes.
Structural Characteristics
The molecule features a six-membered piperidine ring with four stereogenic centers, creating a well-defined three-dimensional structure. The hydroxyl groups at positions 3, 4, and 5, along with the hydroxymethyl group at position 2, mimic the arrangement of hydroxyl groups in natural sugars, allowing it to interact with carbohydrate-processing enzymes. This structural similarity to sugars, combined with the nitrogen in the ring, gives the compound its enzyme inhibitory properties.
Physical and Chemical Properties
The physical and chemical properties of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 210223-32-8 (also reported as 73285-50-4) |
| Molecular Formula | C6H14ClNO4 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
| InChI | InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |
| Canonical SMILES | C1C(C(C(C(N1)CO)O)O)O.Cl |
| Isomeric SMILES | C1C@@HO.Cl |
The compound exists as a crystalline solid and is typically soluble in polar solvents such as water and methanol, a property that facilitates its use in biochemical assays and research applications.
Biological Activities
(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride demonstrates several significant biological activities, primarily related to its ability to inhibit various glycosidase enzymes. This inhibition impacts several biological processes, leading to potential therapeutic applications.
Enzyme Inhibition
The primary biological activity of this compound centers on its inhibition of glycosidases, particularly α-glucosidase. Research has established that it functions as a potent inhibitor of yeast α-glucosidase, affecting carbohydrate metabolism pathways. This inhibition leads to various downstream effects that can impact biological functions related to carbohydrate processing.
Additionally, the compound has shown inhibitory activity against β-glucosidase, which affects glycosylation processes that are critical for viral replication and other cellular functions. The specific binding of the compound to these enzymes is facilitated by its structural similarity to natural sugar substrates.
Antidiabetic Effects
One of the most well-documented activities of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride is its ability to lower postprandial blood glucose levels through α-glucosidase inhibition. By inhibiting this enzyme, the compound reduces the breakdown of complex carbohydrates into glucose in the intestine, thereby decreasing glucose absorption and preventing postprandial hyperglycemia.
Clinical studies have demonstrated that administration of the compound resulted in significant reductions in postprandial glucose levels compared to placebo groups, suggesting its potential as an adjunct therapy in diabetes management. This mechanism is similar to that of acarbose and other established antidiabetic agents currently in clinical use.
Antiviral Properties
Research has also revealed that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride possesses antiviral activity against various viruses by inhibiting glycosylation processes that are essential for viral entry and replication. In vitro studies have demonstrated that the compound inhibits the replication of HIV in cultured cells by interfering with glycoprotein synthesis necessary for viral envelope formation.
This antiviral mechanism highlights the compound's potential in developing therapies against viruses that rely on glycosylation for their infectious cycle, including HIV and influenza.
Research Applications and Findings
Studies on Glucose Metabolism
Research on (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride has demonstrated its significant impact on glucose metabolism pathways. The inhibition of α-glucosidase by this compound results in a buildup of complex carbohydrates and a decrease in simple sugar production. This alteration in carbohydrate processing has been studied in various experimental models to understand its potential applications in metabolic disorders.
Research findings have shown that the compound's effects on glucose metabolism are dose-dependent and specific to certain glycosidase enzymes, making it a valuable tool for studying carbohydrate processing pathways in both normal and diseased states.
Gaucher Disease Research
Recent research has explored the potential of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride and related compounds as inhibitors of glucocerebrosidase (GCase), an enzyme involved in Gaucher disease . The compound belongs to a class of trihydroxypiperidine azasugars that have been investigated for their interactions with lysosomal enzymes.
Researchers have developed synthetic strategies for preparing trihydroxypiperidine azasugars decorated with lipophilic chains at both the nitrogen and adjacent carbon atoms, with the goal of creating more effective GCase inhibitors . These modifications aim to better mimic the natural substrates of the enzyme and improve binding affinity.
Structure-Activity Relationship Studies
Studies on the structure-activity relationships of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride and related compounds have provided insights into the molecular features that contribute to their biological activities. Research has shown that the stereochemistry at various positions in the piperidine ring significantly influences the compound's binding to target enzymes and its subsequent biological effects.
For example, modifications at the C-2 position have been found to alter the binding affinity for GCase, with C-2 R-configured bis-alkylated trihydroxypiperidines showing the best binding affinity (IC50 = 15 μM) in some studies . These findings highlight the importance of stereochemistry in determining the biological activity of these compounds.
Synthesis Methods
General Synthetic Approaches
The synthesis of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride and related compounds typically involves multiple steps starting from readily available carbohydrate precursors. Several approaches have been developed to ensure the correct stereochemistry at the four stereogenic centers in the molecule.
Stereoselective Synthesis
Recent research has reported straightforward synthetic strategies for preparing trihydroxypiperidine azasugars decorated with lipophilic chains, which are structurally related to (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride . One approach involves the preparation of C-erythrosyl N-alkylated nitrones through the reaction of aldehydes with primary amines, followed by oxidation of the imines formed in situ.
The addition of Grignard reagents to these nitrones can proceed with different stereoselectivity depending on the reaction conditions. For example, the addition of octylMgBr to a specific nitrone provided access to epimeric hydroxylamines with opposite configurations at the newly created stereocenter, depending on whether BF3·Et2O was present or absent in the reaction mixture . This stereodivergent approach allows for the controlled synthesis of compounds with different stereochemistry at specific positions.
Reductive Amination Strategies
Reductive amination is a key step in many synthetic routes to (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride and related compounds. This approach allows for the construction of the piperidine ring with control over the stereochemistry at various positions.
Research has demonstrated that nitrones derived from carbohydrate precursors can be excellent starting materials for the straightforward synthesis of N-substituted trihydroxypiperidines. Treatment of these nitrones under hydrogen atmosphere with palladium catalysts can afford N-substituted piperidines in excellent yields through a cascade of reactions including nitrone reduction, debenzylation, condensation with sugar aldehyde, and iminium or enamine reduction .
Conformational Analysis
Chair Conformations
Biological Activity Comparison
The table below summarizes the key biological activities of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride as reported in the literature:
| Activity Type | Mechanism of Action | Biological Effect |
|---|---|---|
| Antidiabetic | α-glucosidase inhibition | Reduced postprandial glucose levels |
| Antiviral | Inhibition of glycosylation | Interference with viral replication, particularly HIV |
| Neuroprotective | Modulation of glucose metabolism | Potential benefits in neurodegenerative conditions |
| Enzyme Inhibition | Binding to GCase | Potential application in Gaucher disease research |
This comparison highlights the diverse biological activities of the compound and its potential applications in various therapeutic areas.
Future Research Directions
Structural Modifications
Future research could focus on structural modifications of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride to enhance specific biological activities or improve pharmacokinetic properties. The addition of lipophilic chains at specific positions, as demonstrated in recent research , represents one approach to modifying the compound's properties.
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